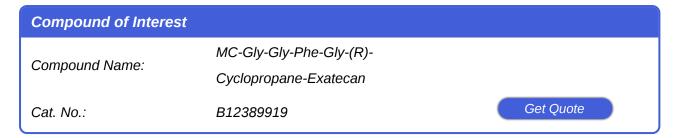


# Preliminary Efficacy of SHR-A1811: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of a Novel HER2-Targeting Antibody-Drug Conjugate

SHR-A1811, a third-generation antibody-drug conjugate (ADC), is emerging as a promising therapeutic agent for patients with HER2-expressing or HER2-mutated solid tumors. This technical guide synthesizes the preliminary efficacy data from key clinical trials, details the experimental protocols, and visualizes the underlying mechanisms and study designs.

## **Core Efficacy Data**

Preliminary clinical data for SHR-A1811 demonstrates significant anti-tumor activity across a range of solid tumors, particularly in heavily pretreated patient populations. The following tables summarize the key efficacy endpoints from major clinical studies.

## Table 1: Efficacy in HER2-Positive and HER2-Low Breast Cancer (SHR-A1811-I-101 Trial)[1][2]



Patient Cohort	Number of Patients (n)	Objective Respons e Rate (ORR)	Complete Respons e (CR)	Partial Respons e (PR)	Median Progressi on-Free Survival (PFS)	Median Duration of Response (DoR)
HER2- Positive Breast Cancer	136	79.1% (95% CI, 71.2%-85.6 %)	3.0%	76.1%	20.0 months (95% CI, 15.1-NE)	23.6 months (95% CI, 15.6-NE)
HER2-Low Breast Cancer	110	62.0% (95% CI, 52.2%-71.2 %)	1.9%	60.2%	11.0 months (95% CI, 8.2-13.7)	12.2 months (95% CI, 7.3-NE)

NE: Not Evaluable

Table 2: Efficacy in Non-Breast Solid Tumors (SHR-

A1811-I-101 Trial)[1][2]

Patient Cohort	Number of Patients (n)	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)	Median Duration of Response (DoR)
Non-Breast Solid Tumors	145	40.0% (95% CI, 31.5%-49.0%)	Ranged from 3.4 to 8.5 months	15.2 months (95% CI, 9.9- 20.9)

# Table 3: Efficacy in HR+/HER2-Low Breast Cancer (Neoadjuvant Setting - NCT05911958)[3][4]



Patient Cohort	Number of Patients (n)	Objective Response Rate (ORR)	Pathological Complete Response (pCR)
HR+/HER2-Low Breast Cancer (Stage 1)	35 (evaluable)	74.3%	0%
HR+/HER2-Low Breast Cancer (Full Cohort)	65 (mITT)	81.5%	3.1%

mITT: modified Intention-to-Treat

Table 4: Efficacy in HER2-Positive Breast Cancer

(Neoadjuvant Setting - FASCINATE-N Trial)[5]

Treatment Arm	Number of Patients (n)	Pathological Complete Response (pCR) Rate
SHR-A1811 Monotherapy	87	63.2%
SHR-A1811 + Pyrotinib	88	62.5%
PCbHP	90	64.4%

PCbHP: Nab-paclitaxel, Carboplatin, Trastuzumab, and Pertuzumab

## Table 5: Efficacy in HER2-Mutant Non-Small Cell Lung Cancer (HORIZON-Lung Trial)[6][7]

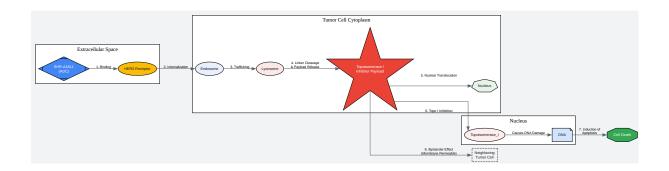


Efficacy Endpoint	Independent Review Committee (IRC) Assessment
Objective Response Rate (ORR)	74.5% (95% CI, 64.4%-82.9%)
Disease Control Rate (DCR)	98.9% (95% CI, 94.2%-100.0%)
Median Duration of Response (DoR)	9.8 months (95% CI, 8.3-13.9)
Median Progression-Free Survival (PFS)	11.5 months (95% CI, 9.7-15.2)

## **Mechanism of Action and Preclinical Insights**

SHR-A1811 is an antibody-drug conjugate comprising the HER2-directed monoclonal antibody trastuzumab, a cleavable linker, and a topoisomerase I inhibitor payload.[1][2] This design facilitates a potent anti-tumor effect through multiple mechanisms. Preclinical studies have highlighted the high membrane permeability and potent cytotoxicity of the payload, which contributes to a strong "bystander killing effect," where the payload can diffuse from the target cell to kill neighboring tumor cells, regardless of their HER2 expression status.[3][4] The drugto-antibody ratio (DAR) of SHR-A1811 is optimized at 6, balancing efficacy and toxicity.[2][5][6]





Click to download full resolution via product page

Caption: Proposed Mechanism of Action of SHR-A1811.

# Experimental Protocols of Key Clinical Trials SHR-A1811-I-101 (NCT04446260): A Global Phase 1 First-in-Human Study

- Study Design: This was a global, multi-center, open-label, first-in-human, phase 1 dose-escalation and dose-expansion study.[1][7][8]
- Patient Population: Patients with HER2-expressing or mutated unresectable, advanced, or metastatic solid tumors who were refractory or intolerant to standard therapies were enrolled.

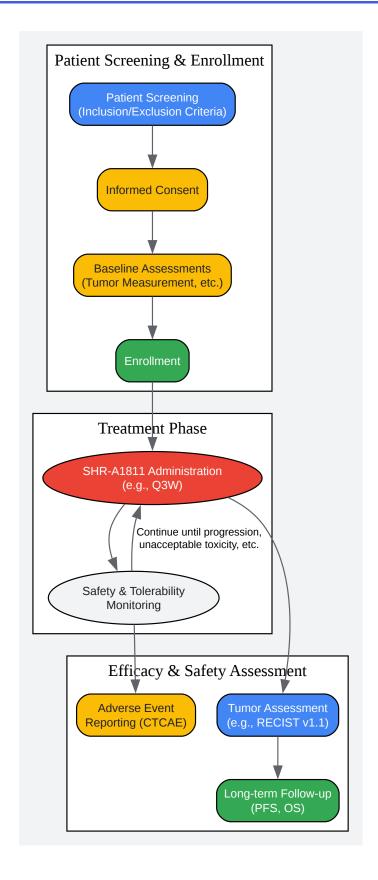


- [8] Key inclusion criteria included an ECOG performance status of 0 or 1.[1]
- Dosing Regimen: SHR-A1811 was administered intravenously once every 3 weeks at doses ranging from 1.0 to 8.0 mg/kg.[8] The recommended phase 2 doses were selected as 4.8 mg/kg and 6.4 mg/kg for various tumor types.[7]
- Endpoints: The primary endpoints were dose-limiting toxicities, safety, and the recommended phase 2 dose.[1][8] Secondary endpoints included objective response rate (ORR), duration of response (DoR), and progression-free survival (PFS), assessed by investigators according to RECIST v1.1.

## HORIZON-Lung (NCT04818333): A Phase 1/2 Study in Advanced NSCLC

- Study Design: This was a multicenter, open-label, dose-escalation and expansion, phase 1/2 study.[9][10]
- Patient Population: The study enrolled patients with advanced non-small cell lung cancer (NSCLC) with HER2 expression, amplification, or mutation who had previously received platinum-based chemotherapy.[9][11] Patients were required to have an ECOG performance status of 0 or 1 and at least one measurable lesion according to RECIST v1.1.[11]
- Dosing Regimen: In the phase 2 portion, SHR-A1811 was administered intravenously at the recommended dose of 4.8 mg/kg once every 3 weeks.[12]
- Endpoints: The primary endpoint for the phase 2 part was IRC-assessed ORR per RECIST v1.1.[12] Secondary endpoints included DCR, DoR, PFS, and overall survival (OS).[12]





Click to download full resolution via product page

**Caption:** Generalized Clinical Trial Workflow for SHR-A1811 Studies.



#### Safety and Tolerability

Across the preliminary studies, SHR-A1811 has demonstrated a manageable safety profile.[1] [9] The most common grade 3 or higher treatment-related adverse events (TRAEs) were hematological, including decreased neutrophil count and decreased white blood cell count.[1] [7] The incidence of interstitial lung disease (ILD), a known risk with HER2-targeted ADCs, was observed to be low.[13][5][7]

#### Conclusion

The preliminary efficacy data for SHR-A1811 are highly encouraging, demonstrating substantial and durable responses in heavily pretreated patients with HER2-positive and HER2-low breast cancer, as well as HER2-mutant non-small cell lung cancer. The unique design of this third-generation ADC, with its highly permeable payload and optimized drug-to-antibody ratio, likely contributes to its potent anti-tumor activity and manageable safety profile. Ongoing and future pivotal studies will be critical in further defining the role of SHR-A1811 in the evolving landscape of targeted cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mediamedic.co [mediamedic.co]
- 5. SHR-A1811, a novel anti-HER2 antibody—drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]

#### Foundational & Exploratory





- 6. SHR-A1811, a novel anti-HER2 antibody—drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Safety, Efficacy, and Pharmacokinetics of SHR-A1811, a Human Epidermal Growth Factor Receptor 2-Directed Antibody-Drug Conjugate, in Human Epidermal Growth Factor Receptor 2-Expressing or Mutated Advanced Solid Tumors: A Global Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preliminary Efficacy of SHR-A1811: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389919#preliminary-studies-on-shr-a1811efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com